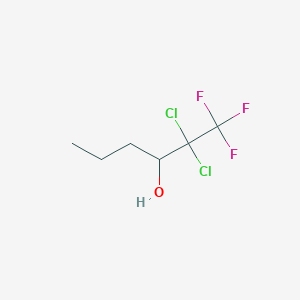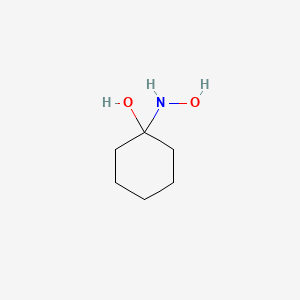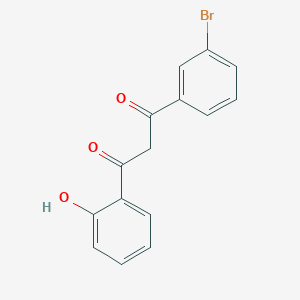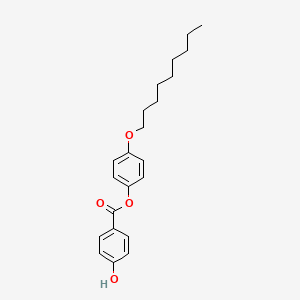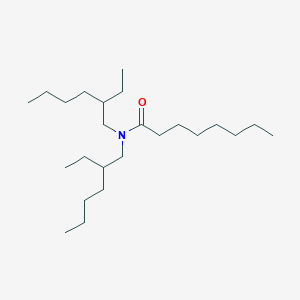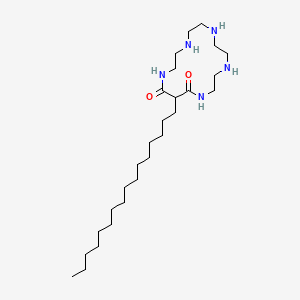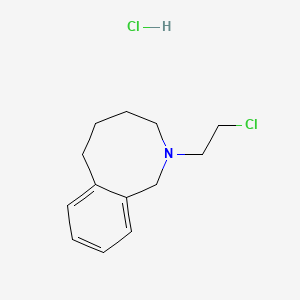
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties. This particular compound features a silane core with various functional groups attached, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps, including the formation of the silane core and the subsequent attachment of the functional groups. . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenoxy group can be reduced to phenols under specific conditions.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets. The compound can form stable bonds with proteins and other biomolecules, potentially altering their function. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways within cells .
Comparación Con Compuestos Similares
Similar Compounds
Silane (SiH4): A simpler silane compound used as a precursor to elemental silicon.
Phenylsilane (C6H5SiH3): Contains a phenyl group attached to the silane core, used in various organic synthesis reactions.
Vinylsilane (C2H3SiH3): Contains a vinyl group, used in the production of silicone polymers.
Uniqueness
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to its combination of functional groups, which provide it with distinct chemical properties. The presence of both phenyl and phenoxy groups enhances its reactivity, while the ethylthio group adds to its versatility in various chemical reactions.
Propiedades
Número CAS |
106773-81-3 |
|---|---|
Fórmula molecular |
C24H28O2SSi |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(4-ethylsulfanylphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O2SSi/c1-4-27-23-13-15-24(16-14-23)28(2,3)19-25-18-20-9-8-12-22(17-20)26-21-10-6-5-7-11-21/h5-17H,4,18-19H2,1-3H3 |
Clave InChI |
HPMMDJWYQFWLGH-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

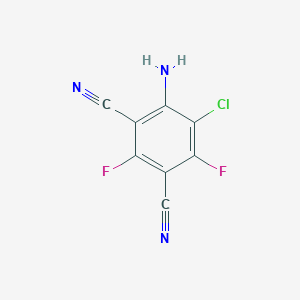
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
